2-Pentanol
Overview
Description
2-Pentanol, also known as pentan-2-ol, is an organic chemical compound with the molecular formula C₅H₁₂O. It is a secondary alcohol and is chiral, meaning it can exist as two enantiomers: ®-2-pentanol and (S)-2-pentanol. This compound is commonly used as a solvent and an intermediate in the manufacturing of other chemicals .
Mechanism of Action
Target of Action
2-Pentanol, also known as sec-amyl alcohol, is an organic chemical compound . It is primarily used as a solvent and an intermediate in the manufacturing of other chemicals
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. For instance, in the hydration of pentene, this compound acts as a product . In another example, the oxidation of this compound starts with a proton transfer to the HOCl oxidant, generating an ROCl intermediate, which then undergoes an E2-like reaction to form the ketone .
Biochemical Pathways
This compound is involved in various biochemical pathways due to its role as a solvent and intermediate in chemical reactions. It’s worth noting that this compound has been detected in fresh bananas by gas chromatography–mass spectrometry .
Pharmacokinetics
Its physical and chemical properties such as its boiling point (1193 °C), solubility in water (45 g/L), and molecular weight (88148 g/mol) suggest that it could be absorbed and distributed in the body following exposure .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it is involved in. For instance, in the oxidation reaction, this compound is transformed into a ketone . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. The locations of the hydroxyl group are significant in controlling product ratios in a wide temperature scope .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentanol can be synthesized through the hydration of pentene. This process involves the addition of water to pentene in the presence of an acid catalyst, typically sulfuric acid, to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the hydration of pentene as well. Another method includes the use of Grignard reagents, where a Grignard reagent reacts with a suitable carbonyl compound to form this compound .
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-pentanone.
Reduction: Reduction of 2-pentanone can yield this compound.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Hydrogen chloride (HCl)
Major Products:
Oxidation: 2-Pentanone
Reduction: this compound
Substitution: 2-Chloropentane
Scientific Research Applications
2-Pentanol has various applications in scientific research:
Chemistry: Used as a solvent and an intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
2-Pentanol can be compared with other similar alcohols such as:
1-Pentanol: A primary alcohol with the hydroxyl group attached to the first carbon atom.
3-Pentanol: A secondary alcohol with the hydroxyl group attached to the third carbon atom.
2-Butanol: A secondary alcohol with a shorter carbon chain.
Uniqueness of this compound: this compound is unique due to its chiral nature, allowing it to exist as two enantiomers. This property can be exploited in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
pentan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLIDXNZAXMDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O, Array | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052721 | |
Record name | Pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sec-amyl alcohol appears as a clear colorless liquid with a strong odor. Moderately toxic by ingestion and vapors may irritate skin and eyes. Vapors are heavier than air., Colorless liquid (racemic form); [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a winey, ethereal odour | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Pentanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8529 | |
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Record name | 2-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-Pentanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/408/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
234 °F at 760 mmHg (NIOSH, 2023), 119 °C | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
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Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
95 °F (NIOSH, 2023), 33 °C | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
44.6 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 16.6 (good), very soluble in water; soluble in alcohol and ether | |
Record name | 2-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-Pentanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/408/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.82 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.8, 0.802-0.808 | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-Pentanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/408/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
Relative vapor density (air = 1): 3.0 | |
Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
1 mmHg (NIOSH, 2023), 6.11 [mmHg], Vapor pressure, kPa at 20 °C: 0.55 | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Pentanol | |
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URL | https://haz-map.com/Agents/8529 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
584-02-1; 6032-29-7; 26635-63-2, 6032-29-7, 26184-62-3, 26635-63-2, 31087-44-2, 50858-14-5, 51000-78-3 | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Pentanol | |
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Record name | 2-Pentanol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006032297 | |
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Record name | (S)-(+)-2-Pentanol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026184623 | |
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Record name | sec-Pentanol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026635632 | |
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Record name | (R)-(-)-2-Pentanol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031087442 | |
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Record name | Methylbutan-1-ol | |
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Record name | Butanol, methyl- | |
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Record name | 2-Pentanol | |
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Record name | Pentan-2-ol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3052721 | |
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Record name | Pentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.370 | |
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Record name | Methylbutan-1-ol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.628 | |
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Record name | 2-PENTANOL | |
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Record name | 2-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
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Record name | 2-Pentanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/SA4AC4A0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-73 °C, -50 °C | |
Record name | 2-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-pentanol?
A1: The molecular formula of this compound is C5H12O, and its molecular weight is 88.15 g/mol.
Q2: Are there any spectroscopic data available for characterizing this compound?
A2: Yes, various spectroscopic techniques have been employed to characterize this compound. For instance, gas chromatography coupled with mass spectrometry (GC-MS) has been used to identify and quantify this compound in different matrices, such as alcoholic beverages. [, , , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of this compound. []
Q3: How does the structure of this compound affect its physical properties compared to other pentanol isomers?
A3: The position of the hydroxyl group in this compound influences its physical properties, such as boiling point and viscosity, compared to other isomers like 1-pentanol and 3-pentanol. These differences arise from the varying strengths of intermolecular forces, mainly hydrogen bonding, due to the molecular structure. [, ]
Q4: Can this compound be used as a reactant in catalytic reactions?
A4: Yes, this compound can act as a reactant in various catalytic reactions. For example, it can undergo dehydration in the presence of catalysts like titanium dioxide (TiO2) and hafnium oxide (HfO2) to produce pentene isomers. Interestingly, the selectivity towards specific pentene isomers can be influenced by the type of catalyst used and the reaction conditions. [, ]
Q5: What is the role of this compound in the kinetic resolution of racemic mixtures?
A5: this compound, especially the (R)-enantiomer, serves as a key substrate in kinetic resolution reactions catalyzed by enzymes like lipases. These reactions selectively transform one enantiomer of a racemic mixture, enabling the separation and purification of enantiomerically pure compounds. [, , ]
Q6: How is this compound used in biocatalytic reactive distillation?
A6: this compound has been investigated as a model substrate in biocatalytic reactive distillation for the kinetic resolution of racemic mixtures. This integrated approach combines enzymatic catalysis with distillation, enabling the continuous separation of products and unreacted enantiomers, leading to higher yields and purities. [, ]
Q7: Can this compound be used as a solvent in chemical reactions?
A7: Yes, this compound can function as a solvent in chemical reactions, particularly in organic synthesis. Its ability to dissolve a variety of organic compounds makes it suitable for reactions involving both polar and non-polar substrates. [, ]
Q8: How is this compound typically quantified in different matrices?
A8: Gas chromatography (GC) coupled with various detectors, such as flame ionization detectors (FID) or mass spectrometers (MS), is commonly employed for the analysis of this compound. Headspace GC-MS is a particularly useful technique for analyzing volatile compounds like this compound in complex matrices like cheese. []
Q9: Is there any information available on the environmental impact and degradation of this compound?
A9: While detailed information on the environmental fate and effects of this compound is limited, its use as a potential biofuel suggests a need to investigate its biodegradability and potential ecotoxicological impacts. [] Studies on related compounds and the increasing interest in bio-based chemicals highlight the importance of assessing the environmental implications of this compound. [, ]
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